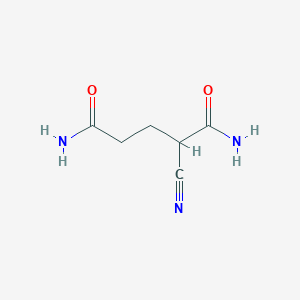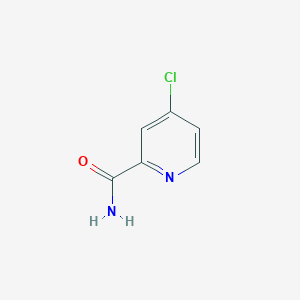
6-氟喹啉
描述
6-Fluoroquinoline is a fluorinated quinoline derivative that has been extensively studied due to its potential applications in medicinal chemistry and material science. The incorporation of a fluorine atom into the quinoline structure has been shown to significantly alter the chemical and physical properties of the molecule, making it a valuable target for the synthesis of various pharmacologically active compounds and novel materials with unique optical properties.
Synthesis Analysis
The synthesis of 6-fluoroquinoline derivatives has been approached through various methods. One approach involves the heterocyclization reaction between isonitrosoacetophenone hydrazones and 6-bromoquinoline-2-carboxaldehyde, followed by a sequence of aza-Diels-Alder/Suzuki cross-coupling reactions to produce "push-pull" fluorophores with interesting optical properties . Another method includes the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline as a key intermediate for the antimalarial compound 5-fluoroprimaquine, using nucleophilic sources of fluoride or electrophilic substitution with N-fluorosulfonimide (NFSI) . Additionally, the synthesis of 6-fluoroquinoline derivatives with antibacterial activity has been achieved by introducing cyclopropane-fused substituents at the C-7 position .
Molecular Structure Analysis
The molecular structure of 6-fluoroquinoline derivatives is characterized by the presence of a fluorine atom at the 6-position of the quinoline ring. This structural modification can influence the electronic distribution and reactivity of the molecule. For instance, the absolute configuration and intermediates of flumequine, a 6-fluoroquinoline derivative, were determined through X-ray structures of diastereoisomeric salts, showcasing the impact of fluorination on the molecule's stereochemistry .
Chemical Reactions Analysis
6-Fluoroquinoline and its derivatives participate in various chemical reactions that are essential for their functionalization and application. For example, the fluorine-amine exchange reaction has been used to transform 8-fluoro-3,4-dihydroisoquinoline into 8-amino derivatives, which serve as precursors for further synthesis . The organocatalytic transfer hydrogenation of 6-fluoroquinoline derivatives has also been reported, providing a metal-free route to key building blocks for fluoroquinolone antibiotics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoroquinoline derivatives are influenced by their fluorination. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, which is crucial for their pharmacological activity. For instance, the physicochemical parameters such as log P, log D, and ligand efficiency of new 6-fluoroquinoline derivatives with antiplasmodial activity were calculated or determined experimentally to evaluate their drug-like properties . The phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones were also assessed, indicating the potential of these compounds in therapeutic applications .
科学研究应用
医药应用:抗菌剂
6-氟喹啉是合成氟喹诺酮类抗生素的核心结构 . 这些化合物以其强大的抗菌特性而闻名,特别是针对革兰氏阴性菌。 在 6 位引入氟原子通过改善穿透细菌细胞壁和抑制细菌 DNA 旋转酶(一种对 DNA 复制至关重要的酶)来增强化合物的活性 .
抗肿瘤研究:癌症治疗
研究表明,6-氟喹啉的某些衍生物具有抗肿瘤活性 . 这些化合物可以作为癌症细胞中拓扑异构酶 II 的有效抑制剂,尤其是在 HeLa 细胞等哺乳动物癌细胞系中。 这种应用在开发新的癌症疗法方面意义重大 .
酶抑制:治疗剂
6-氟喹啉及其衍生物已被研究用作酶抑制剂 . 通过抑制特定酶,这些化合物可用于治疗各种疾病,例如类风湿性关节炎和银屑病,其中酶活性是一个促成因素 .
农业应用:杀虫剂
6-氟喹啉的化学性质使其适合用作杀虫剂的成分在农业中使用 . 它对耐药菌株的有效性可以用来保护作物免受细菌感染,从而确保更好的产量和作物健康 .
材料科学:液晶成分
作用机制
Target of Action
The primary targets of 6-Fluoroquinoline are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
6-Fluoroquinoline inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The action of 6-Fluoroquinoline affects the biochemical pathways involved in DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the process of DNA replication . This leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The molecular and cellular effects of 6-Fluoroquinoline’s action primarily involve the disruption of bacterial DNA replication. This leads to the inhibition of bacterial growth and eventually bacterial death . Furthermore, 6-Fluoroquinoline exhibits a high activity against resistant bacteria, in particular, methicillin- and quinolone-resistant Staphylococcus, Streptococcus .
Action Environment
The action, efficacy, and stability of 6-Fluoroquinoline can be influenced by various environmental factors. This allows them to maintain their antibacterial activity in various environments within the body .
安全和危害
6-Fluoroquinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of fluoroquinolones is typically reserved for cases in which the benefits clearly outweigh the risks .
未来方向
Fluoroquinolones, including 6-Fluoroquinoline, have been used for a long time as a basic structure for the search of synthetic antimalarial drugs . They have also found application in agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolones and their plausible practical applications .
属性
IUPAC Name |
6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDCSDVIVXJELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192710 | |
| Record name | Quinoline, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
396-30-5 | |
| Record name | 6-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


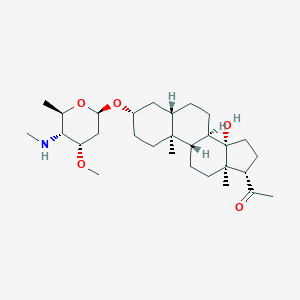
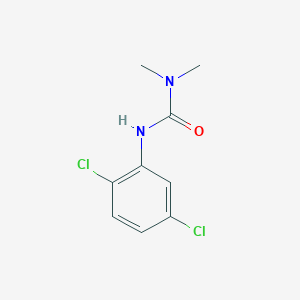
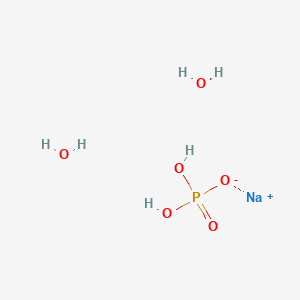
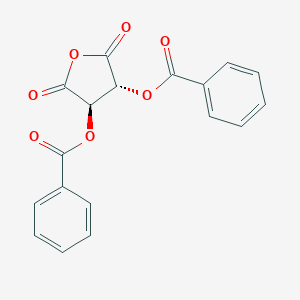
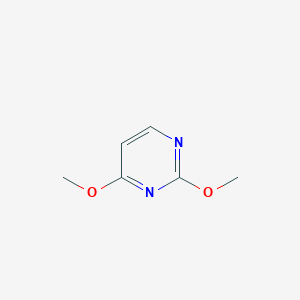
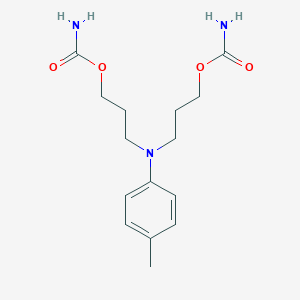
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)





